molecular formula C8H14ClNO2 B15361089 Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride

Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride

Cat. No.: B15361089
M. Wt: 191.65 g/mol
InChI Key: MDEDXJZMSXDUDL-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride is a bicyclic amine derivative with a fused cyclohexane and cyclopropane ring system. The compound features a methyl ester group at position 1 and a nitrogen atom at position 3 of the bicyclo[4.1.0]heptane scaffold. This structure confers unique conformational rigidity and electronic properties, making it a candidate for central nervous system (CNS) drug development.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(8)2-3-9-5-8;/h6,9H,2-5H2,1H3;1H

InChI Key

MDEDXJZMSXDUDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1CCNC2.Cl

Origin of Product

United States

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological or chemical context in which it is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Bicyclo Core

Ring Size and Substituent Positioning
  • Target Compound : Bicyclo[4.1.0]heptane with a methyl carboxylate at position 1 .
  • Analog 1 : 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1893960-43-4)
    • Lacks the methyl carboxylate group; instead, a dichlorophenyl group is attached at position 6.
    • Molecular formula: C₁₂H₁₄Cl₃N; molecular weight: 278.61 g/mol .
  • Analog 2: 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride Smaller bicyclo[3.1.1]heptane core with a carboxylic acid group at position 1. Molecular formula: C₇H₁₂ClNO₂; molecular weight: 177.63 g/mol .
  • Analog 3: Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride Smaller bicyclo[3.1.0]hexane system, reducing ring strain and altering spatial orientation. Molecular formula: C₇H₁₂ClNO₂ .
Substituent Variations
  • Difluoromethyl Derivatives : 6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 2231675-25-3)
    • Electron-withdrawing difluoromethyl group at position 6 enhances metabolic stability but may reduce solubility .
  • Ethyl Ester Analogs : Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate
    • Ethyl ester at position 7 instead of methyl at position 1; increased lipophilicity may affect blood-brain barrier penetration .

Pharmacological Activity

Triple Reuptake Inhibition
  • Analog 4 : 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane
    • Potent TRI with IC₅₀ values of 2.3 nM (SERT), 3.1 nM (NET), and 7.6 nM (DAT).
    • Demonstrated >90% receptor occupancy in rat models and robust brain penetration .
  • alkoxyalkyl groups) may alter binding kinetics .
Selectivity and Developability
  • Analog 5: 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes High selectivity for monoamine transporters (SERT/NET/DAT >100-fold over other receptors). Bioavailability >50% in preclinical models .
  • Target Compound : The methyl carboxylate group may enhance solubility but could reduce passive diffusion compared to alkoxyalkyl derivatives .
Table 1: Key Properties of Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate Hydrochloride and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Purity (%) CAS Number Key Features
Target Compound C₈H₁₂ClNO₂ 189.65* 95–98 Not explicitly listed Methyl ester at position 1
6-(3,4-Dichlorophenyl) analog C₁₂H₁₄Cl₃N 278.61 98 1893960-43-4 Dichlorophenyl substitution at position 6
Difluoromethyl analog C₈H₁₁ClF₂N 202.63 N/A 2231675-25-3 Difluoromethyl at position 6
Ethyl ester analog C₉H₁₄ClNO₂ 207.70 95 116163-30-5 Ethyl ester at position 7

*Calculated based on molecular formula.

Biological Activity

Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate; hydrochloride is a bicyclic compound with significant biological activity, particularly in pharmacology and neurobiology. This article explores its structure, synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.65 g/mol
  • CAS Number : 1368177-01-8

The compound features a nitrogen atom within its bicyclic structure, which contributes to its unique chemical properties and biological interactions. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biological research and drug development .

Synthesis

The synthesis of methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate; hydrochloride typically involves cyclization reactions using appropriate precursors under specific conditions. Common methods include the use of Lewis acids as catalysts to facilitate the formation of the bicyclic structure .

Research indicates that methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate; hydrochloride interacts with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases . The compound may act as an inhibitor or modulator of receptor activity, influencing neurotransmission pathways.

Therapeutic Potential

The biological activity of this compound has been linked to several therapeutic applications:

  • Neurotransmitter Modulation : It has shown promise in modulating serotonin and dopamine receptors, which are crucial in the treatment of depression and anxiety disorders.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing the efficacy of existing treatments for neurological conditions .

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of methyl 3-azabicyclo[4.1.0]heptane derivatives on dopamine transporter binding sites. The findings revealed that these derivatives exhibited varying affinities compared to cocaine, suggesting a potential role in developing treatments for substance use disorders .

Case Study 2: Enzyme Interaction Studies

Further research investigated the compound's interaction with key enzymes involved in neurotransmitter synthesis and degradation. Results indicated that methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate could inhibit these enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine in vitro .

Data Table: Biological Activity Overview

Biological Activity Mechanism Potential Application
Neurotransmitter ModulationInteraction with 5-HT and DA receptorsTreatment of mood disorders
Enzyme InhibitionInhibition of neurotransmitter metabolizing enzymesEnhancement of neuropharmacological therapies
Binding AffinityCompetitive inhibition at dopamine transporter sitesDevelopment of addiction treatments

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